molecular formula C21H21ClFN5O3S2 B12384060 Dhx9-IN-9

Dhx9-IN-9

Cat. No.: B12384060
M. Wt: 510.0 g/mol
InChI Key: KNWXFQXFPIBAEI-UHFFFAOYSA-N
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Description

Dhx9-IN-9 is a small molecule inhibitor targeting the DEAH-box ATP-independent RNA helicase, known as DExH-box helicase 9 (DHX9). DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

The synthesis of Dhx9-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

Dhx9-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often using acidic or basic conditions.

Scientific Research Applications

Dhx9-IN-9 has several scientific research applications, including:

Mechanism of Action

Dhx9-IN-9 exerts its effects by inhibiting the activity of DHX9, a multifunctional RNA helicase. DHX9 binds to and unwinds double-stranded and single-stranded DNA/RNA, DNA/RNA hybrids, and other secondary structures. Inhibition of DHX9 by this compound leads to the accumulation of RNA/DNA secondary structures, inducing replication stress and apoptosis in cancer cells. This mechanism is particularly effective in cells with defective mismatch repair, such as microsatellite instable tumors .

Properties

Molecular Formula

C21H21ClFN5O3S2

Molecular Weight

510.0 g/mol

IUPAC Name

N-[3-chloro-5-(ethylsulfonylamino)phenyl]-4-[5-(3-fluoroazetidin-1-yl)pyrimidin-2-yl]-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C21H21ClFN5O3S2/c1-3-33(30,31)27-16-5-13(22)4-15(6-16)26-21(29)19-7-18(12(2)32-19)20-24-8-17(9-25-20)28-10-14(23)11-28/h4-9,14,27H,3,10-11H2,1-2H3,(H,26,29)

InChI Key

KNWXFQXFPIBAEI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=C(S2)C)C3=NC=C(C=N3)N4CC(C4)F)Cl

Origin of Product

United States

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